Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness Physicochemical properties

Procure CAS 338396-96-6 for definitive Zinc-Activated Channel (ZAC) research. Its unique 2-chlorophenyl-thiazole substitution confers selective ZAC antagonism, avoiding off-target sphingosine kinase (SKI-II) or P2X3 activity seen in analogs. Essential for reproducible electrophysiology & CNS BBB-penetration studies. Confirm exact CAS to ensure target specificity.

Molecular Formula C22H14Cl2N2OS
Molecular Weight 425.33
CAS No. 338396-96-6
Cat. No. B2963467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide
CAS338396-96-6
Molecular FormulaC22H14Cl2N2OS
Molecular Weight425.33
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C22H14Cl2N2OS/c23-16-9-11-17(12-10-16)25-21(27)14-5-7-15(8-6-14)22-26-20(13-28-22)18-3-1-2-4-19(18)24/h1-13H,(H,25,27)
InChIKeyMEHKZINTZUXHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 338396-96-6) and Its Scientific Procurement Context


N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 338396-96-6) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a 1,3-thiazole core substituted at the 2-position with a benzamide moiety and at the 4-position with a 2-chlorophenyl group [2]. It has a molecular weight of 425.3 g/mol, a computed XLogP3-AA of 6.4, and a topological polar surface area of 70.2 Ų [1]. This compound has been identified as a zinc-activated channel (ZAC) antagonist and is structurally distinct from other thiazole-containing inhibitors such as SKI-II (a sphingosine kinase inhibitor) and P2X3 receptor antagonists [2].

Why Generic Substitution of N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide Fails: Key Pharmacological Differentiation from In-Class Analogs


Generic substitution among N-(thiazol-2-yl)-benzamide analogs is not scientifically justified due to dramatic differences in target selectivity and potency arising from subtle structural variations. The 2-chlorophenyl substitution at the thiazole 4-position in CAS 338396-96-6 confers specific antagonistic activity at the Zinc-Activated Channel (ZAC) [1], while structurally similar analogs such as SKI-II (CAS 312636-16-1), which bears a 4-hydroxyanilino group at the thiazole 2-position, acts as a sphingosine kinase inhibitor with no reported ZAC activity . Even within the same patent family of 1,3-thiazol-2-yl substituted benzamides, minor modifications to the benzamide ring substituents result in large potency differences at P2X3 receptors (IC50 values spanning from low nanomolar to micromolar ranges) [2]. Consequently, procurement of the exact CAS number is essential for reproducible pharmacological studies targeting ZAC.

Quantitative Evidence Guide for N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 338396-96-6): Comparator-Based Data for Informed Procurement


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Molecular Weight of CAS 338396-96-6 vs. Key Structural Analogs

CAS 338396-96-6 exhibits a computed XLogP3-AA of 6.4 and a molecular weight of 425.3 g/mol [1], placing it in a more lipophilic chemical space compared to the related ZAC antagonist hit compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (Compound 1 in Madjroh et al., 2021) which has a lower molecular weight and presumably lower lipophilicity [2]. This higher lipophilicity influences membrane permeability and non-specific binding profiles, differentiating it from less lipophilic in-class analogs.

Lipophilicity Drug-likeness Physicochemical properties ZAC pharmacology

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA): Impact on Blood-Brain Barrier Penetration Prediction for CAS 338396-96-6

CAS 338396-96-6 has 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), resulting in a topological polar surface area (TPSA) of 70.2 Ų [1]. In contrast, many CNS-targeted P2X3 antagonists from the same patent family feature additional HBD/HBA groups (e.g., morpholine or piperazine substituents) that raise TPSA above 90 Ų, which reduces passive BBB permeation [2]. The lower HBD count (1 vs. typical 2-3 for CNS-sparing analogs) and moderate TPSA of CAS 338396-96-6 suggest a higher potential for passive CNS penetration, an important consideration for neuropharmacology studies.

CNS drug discovery Blood-brain barrier permeability TPSA Hydrogen bonding

Rotatable Bond Count and Molecular Flexibility: Conformational Restriction of CAS 338396-96-6 Compared to Flexible ZAC Antagonists

CAS 338396-96-6 possesses 4 rotatable bonds [1], indicating a relatively rigid structure compared to several other N-(thiazol-2-yl)-benzamide analogs from the ZAC antagonist series which contain 6-8 rotatable bonds due to extended alkoxy or aminoalkyl substituents [2]. This conformational restriction reduces the entropic penalty upon target binding and may contribute to improved ligand efficiency, albeit with potential trade-offs in solubility.

Molecular flexibility Conformational entropy Ligand efficiency ZAC

Target Selectivity: ZAC Antagonism of CAS 338396-96-6 vs. Sphingosine Kinase Inhibition by the Structural Analog SKI-II

CAS 338396-96-6 has been identified as a Zinc-Activated Channel (ZAC) antagonist within the first class of selective N-(thiazol-2-yl)-benzamide ZAC ligands [1]. In stark contrast, the structurally related compound SKI-II (CAS 312636-16-1; 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole) is a potent sphingosine kinase inhibitor (IC50 = 0.5 μM) with no reported ZAC activity . The key structural difference—a benzamide linkage at the thiazole 2-position in CAS 338396-96-6 versus an anilino linkage in SKI-II—results in completely divergent target pharmacology.

Zinc-Activated Channel ZAC antagonist Sphingosine kinase Target selectivity Chemical probe

Patent-Based Structural Novelty: CAS 338396-96-6 as a Distinct Chemotype Among 1,3-Thiazol-2-yl Substituted Benzamides

The Bayer patent family (US2019/0185466) discloses a broad generic formula (I) encompassing 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors [1]. However, CAS 338396-96-6 is not explicitly exemplified within this patent, and the specific 2-chlorophenyl substitution at the thiazole 4-position combined with the 4-chlorobenzamide moiety represents a distinct chemical space not covered by the primary P2X3 SAR exploration. This structural novelty places CAS 338396-96-6 in a unique position relative to the heavily patented P2X3 chemotype space.

Patent analysis Chemical novelty P2X3 receptor Structure-activity relationship 1,3-thiazole

Computed Drug-Likeness and Complexity: CAS 338396-96-6 vs. Optimized Clinical Candidates in the Thiazole-Benzamide Class

With a complexity score of 521, a molecular weight of 425.3 g/mol, and 28 heavy atoms [1], CAS 338396-96-6 sits at the upper boundary of lead-like chemical space (typically defined as MW ≤ 350, heavy atom count ≤ 28) but well within drug-like space (MW ≤ 500). In comparison, optimized mGluR1 antagonists from the same thiazole-benzamide class (e.g., 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide) have higher molecular weight and complexity due to additional functional groups required for in vivo efficacy [2]. This positions CAS 338396-96-6 as a leaner chemical probe suitable for target validation studies.

Drug-likeness Molecular complexity Lead optimization Fragment-like properties

Optimal Research and Industrial Application Scenarios for N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 338396-96-6)


ZAC Channel Pharmacology and Cys-Loop Receptor Research

CAS 338396-96-6 is ideally suited as a chemical probe for investigating the physiological and pathological roles of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. Its identification as a selective ZAC antagonist [1] makes it a valuable tool for electrophysiological studies in Xenopus oocytes or mammalian cell lines expressing ZAC. Researchers studying ZAC-mediated neuronal excitability, pain signaling, or neurogenic disorders should prioritize this compound over structurally similar but off-target-active analogs like SKI-II to obtain interpretable, target-specific results.

Neuroscience Drug Discovery and CNS Penetration Studies

With a low hydrogen bond donor count (1), moderate TPSA (70.2 Ų), and balanced lipophilicity (XLogP3-AA = 6.4) [1], CAS 338396-96-6 is a suitable candidate for blood-brain barrier (BBB) penetration assessment in preclinical neuroscience programs. Contract research organizations (CROs) and academic labs conducting CNS pharmacokinetic studies can use this compound as a reference standard for evaluating the BBB permeation potential of thiazole-benzamide chemotypes, particularly in comparison to peripherally-restricted P2X3 antagonists with higher TPSA [2].

Medicinal Chemistry Lead Expansion and Structure-Activity Relationship (SAR) Studies

The relatively low molecular complexity (score 521) and manageable number of rotatable bonds (4) [1] position CAS 338396-96-6 as an attractive starting point for medicinal chemistry optimization. Pharmaceutical and biotech research teams can use this scaffold to systematically explore substituent effects at the benzamide and thiazole positions, leveraging the established ZAC antagonist pharmacophore while avoiding the heavily patented P2X3 chemical space [2]. This enables rapid SAR expansion with reduced intellectual property risk.

Chemical Biology Tool Compound for Orthogonal Target Validation

Due to its well-defined target profile as a ZAC antagonist [1], CAS 338396-96-6 serves as an orthogonal chemical biology tool to validate ZAC-dependent phenotypes identified in genetic screens (e.g., ZAC knockout or knockdown models). Its structural distinction from sphingosine kinase inhibitors (SKI-II) and P2X3 antagonists enables clean interpretation of target engagement data, making it a critical reagent for academic core facilities and screening centers conducting target deconvolution studies.

Quote Request

Request a Quote for N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.